molecular formula C22H28Cl2O4 B142194 Mometasone CAS No. 105102-22-5

Mometasone

Cat. No.: B142194
CAS No.: 105102-22-5
M. Wt: 427.4 g/mol
InChI Key: QLIIKPVHVRXHRI-CXSFZGCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mometasone is a synthetic corticosteroid used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used to treat skin conditions, hay fever, and asthma. This compound is available in various forms, including topical creams, nasal sprays, and inhalers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically starts with a steroidal precursor, such as pregnenolone, which undergoes several chemical transformations, including chlorination, hydroxylation, and esterification .

Industrial Production Methods

In industrial settings, mometasone is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The final product is purified through techniques such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Reaction Conditions and Parameters

ParameterDetailsSource
Acylating Agent 2-Furoyl chloride (2.5–4 molar equivalents)
Base Triethylamine (3–6 molar equivalents)
Solvent Dichloromethane (non-polar, water-immiscible)
Temperature 0–25°C (optimized at 8–12°C)
Reaction Time 10–15 hours for completion (monitored by HPLC)
Yield High yield (>90%) with <0.2% residual this compound

Mechanism :

  • Esterification : The 17-hydroxyl group of this compound reacts with 2-furoyl chloride, forming this compound 17-(2-furoate) .

  • Side Reactions : Formation of enol furoates at positions 3 and 20 due to competing acylation .

Post-Reaction Treatment

  • Acidic Hydrolysis : Post-esterification, the crude product is treated with dilute HCl (pH 1–2) to hydrolyze enol furoate impurities .

    • Conditions : 10–25°C with vigorous mixing or addition of co-solvents (ethanol or acetic acid) to accelerate hydrolysis .

    • Outcome : Reduces enol furoate content to <0.1% .

Crystallization

  • Solvent Exchange : Dichloromethane is replaced with methanol via sequential distillation to induce crystallization .

  • Cooling Protocol : Gradual cooling to 0–5°C over 2 hours yields high-purity this compound furoate crystals .

Metabolic Reactions

This compound furoate acts as a prodrug, undergoing enzymatic hydrolysis and oxidation in vivo .

Key Metabolic Pathways

PathwayEnzyme InvolvedMetabolite FormedBiological ImpactSource
Ester Hydrolysis EsterasesThis compound (active form)Anti-inflammatory activity
Hydroxylation CYP3A46β-Hydroxythis compound furoateReduced receptor affinity

Key Data :

  • Plasma Half-Life : 5.8 hours .

  • Protein Binding : 98–99% .

  • Excretion : <0.001% excreted unchanged in urine .

Chemical Stability

  • Thermal Stability : Stable under normal conditions (0–25°C) .

  • Oxidative Sensitivity : Reacts with strong oxidizing agents (e.g., peroxides), necessitating storage in inert environments .

Degradation Products

  • Hydrolysis : Degrades to this compound and furoic acid in aqueous acidic/basic conditions .

  • Photodegradation : Not explicitly reported, but corticosteroids generally require protection from light .

Structural Modifications and Activity

The 17α-furoate ester enhances glucocorticoid receptor binding affinity 22-fold compared to dexamethasone .

  • Lipophilicity : Increased by chlorination (C21) and furoate esterification, improving dermal penetration .

  • Receptor Selectivity : Minimal mineralocorticoid activity due to structural modifications .

Scientific Research Applications

Pharmacological Properties

Mometasone exhibits anti-inflammatory , antipruritic , and vasoconstrictive properties, making it suitable for various therapeutic uses. It is classified as a medium-potency corticosteroid, demonstrating a favorable ratio of topical to systemic activity due to its primary local effect and extensive hepatic metabolism, which minimizes systemic side effects .

Respiratory Conditions

This compound furoate is widely used in the management of asthma and allergic rhinitis.

  • Asthma Management : this compound is utilized as a prophylactic therapy for asthma. Studies indicate that maximum improvement in symptoms occurs 1 to 2 weeks after initiating treatment .
  • Allergic Rhinitis : this compound furoate nasal spray has been shown to significantly reduce total nasal symptom scores in patients with allergic rhinitis. A meta-analysis involving 2998 participants demonstrated a substantial reduction in symptoms such as nasal congestion, rhinorrhea, sneezing, and nasal itching compared to placebo .

Dermatological Applications

This compound is effective for various skin conditions:

  • Atopic Dermatitis : Topical formulations (0.1%) have proven effective in managing atopic dermatitis, with results comparable to other potent glucocorticoids but with fewer applications per day required .
  • Seborrheic Dermatitis and Psoriasis : this compound has shown superior efficacy over other treatments like ketoconazole for seborrheic dermatitis and is effective for scalp psoriasis, often outperforming less potent glucocorticoids .

Oncology

Recent studies have explored this compound's potential in cancer treatment:

  • Tumor Growth Inhibition : Research indicates that this compound furoate can inhibit tumor progression in head and neck squamous cell carcinoma by targeting specific pathways involved in tumor growth . In vivo studies demonstrated significant reductions in tumor volume without organ toxicity.

Efficacy of this compound Furoate Nasal Spray in Allergic Rhinitis

SymptomStandardized Mean Difference (SMD)Confidence Interval (CI)
Total Nasal Symptoms-0.49(-0.60 to -0.38)
Nasal Congestion-0.41(-0.56 to -0.27)
Rhinorrhea-0.44(-0.66 to -0.21)
Sneezing-0.40(-0.57 to -0.23)
Nasal Itching-0.39(-0.53 to -0.25)

Comparative Efficacy of Topical this compound

ConditionTreatment DurationComparatorsOutcome
Atopic Dermatitis2-3 weeksBetamethasone dipropionateSimilar efficacy
Seborrheic Dermatitis4-6 weeksKetoconazoleMore effective
Scalp Psoriasis2-8 weeksVarious weaker glucocorticoidsGenerally more effective

Case Study 1: this compound in Allergic Rhinitis

A clinical trial involving 500 patients demonstrated that those treated with this compound furoate nasal spray experienced significant improvements in quality of life metrics compared to those receiving placebo.

Case Study 2: Tumor Inhibition

In a controlled study on head and neck squamous cell carcinoma, mice treated with this compound furoate showed a notable decrease in tumor size after three weeks compared to untreated controls, suggesting potential applications in oncology beyond its traditional uses .

Mechanism of Action

Mometasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits the release of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes, thereby reducing inflammation and allergic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mometasone is unique due to its high glucocorticoid receptor binding affinity, which is approximately 22 times stronger than dexamethasone and higher than many other corticosteroids. This high affinity contributes to its potent anti-inflammatory effects with minimal systemic absorption, making it a preferred choice for topical and inhalation therapies .

Biological Activity

Mometasone furoate (MF) is a synthetic glucocorticoid widely used in various formulations, including nasal sprays, topical creams, and inhalers. Its biological activity primarily revolves around its anti-inflammatory properties, which are beneficial in treating conditions such as allergic rhinitis, asthma, and skin disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Binding : this compound has a high affinity for the glucocorticoid receptor (GR), which mediates its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and chemokines.
  • Inhibition of Inflammatory Mediators : It reduces the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators, leading to decreased inflammation and edema.
  • Reduction of Immune Response : this compound suppresses the activation of immune cells such as T lymphocytes and macrophages.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound. A notable study demonstrated that this compound at concentrations of 0.5% significantly reduced viable counts of Streptococcus pyogenes and Streptococcus milleri by 99.99% and 99.00%, respectively, after 24 hours of incubation. However, it showed no significant effect on Staphylococcus aureus, Pseudomonas aeruginosa, or Escherichia coli .

ConcentrationS. pyogenes Viability ReductionS. milleri Viability Reduction
0.01%99.00%Increase in CFUs
0.1%99.90%99.00%
0.5%99.99%99.00%

Efficacy in Allergic Rhinitis

This compound furoate nasal spray (MFNS) has been extensively studied for its efficacy in treating allergic rhinitis (AR). A meta-analysis encompassing multiple randomized controlled trials concluded that MFNS significantly reduces total nasal symptom scores (TNSS) compared to placebo. The analysis included over 2,998 participants across various studies .

Symptom TypeStandardized Mean Difference (SMD)Confidence Interval (CI)
Total Nasal Symptoms-0.49-0.60 to -0.38
Nasal Congestion-0.41-0.56 to -0.27
Rhinorrhea-0.44-0.66 to -0.21
Sneezing-0.40-0.57 to -0.23
Nasal Itching-0.39-0.53 to -0.25

Clinical Case Studies

  • Nasal Polyposis Treatment : In a randomized controlled trial involving patients with bilateral nasal polyposis, MFNS demonstrated a significant reduction in polyp grade and congestion scores compared to placebo . The study highlighted that both once-daily and twice-daily dosing regimens were effective, with the latter showing greater efficacy.
  • Sleep-Disordered Breathing : A study comparing MFNS with saline in children with sleep-disordered breathing showed that MFNS resulted in a higher resolution rate of significant symptoms (44% vs 41%) . Adverse effects were similar between groups, indicating a favorable safety profile for MFNS.

Pharmacokinetics and Metabolism

This compound is metabolized primarily in the liver, yielding several metabolites with varying degrees of biological activity . Key findings include:

  • Metabolite Profiles : At least five metabolites were identified in both rat and human liver studies.
  • Half-Life Variations : The half-life of this compound was found to be significantly longer in human liver fractions compared to rat fractions.

Q & A

Q. Basic Research: What are the primary molecular targets and anti-inflammatory mechanisms of mometasone furoate?

Methodological Approach :

  • In vitro assays : Use receptor-binding studies (e.g., glucocorticoid receptor [GR] affinity assays) to quantify this compound’s binding kinetics .
  • Gene expression analysis : Employ RNA sequencing or qPCR to assess downregulation of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in human bronchial epithelial cells or eosinophils .
  • Protein quantification : ELISA or Western blotting to measure suppression of NF-κB and AP-1 transcription factors in treated cell lines .

Data Interpretation : Compare results against dexamethasone or fluticasone to establish relative potency. Report IC₅₀ values and dose-response curves .

Q. Advanced Research: How does this compound’s pharmacokinetic profile influence its efficacy in heterogeneous patient populations (e.g., pediatric vs. geriatric)?

Methodological Approach :

  • Population pharmacokinetic (PopPK) modeling : Use nonlinear mixed-effects modeling (NONMEM) to analyze plasma concentration data from clinical trials, incorporating covariates like age, BMI, and hepatic function .
  • Monte Carlo simulations : Predict drug exposure variability across subpopulations and correlate with clinical outcomes (e.g., asthma control or nasal polyp recurrence) .
  • Ethnicity-stratified analysis : Meta-analyze data from global Phase III trials to identify genetic or demographic factors affecting bioavailability .

Key Challenges : Address confounding variables (e.g., polypharmacy in elderly patients) using propensity score matching .

Q. Basic Research: What experimental models best replicate this compound’s topical efficacy in allergic rhinitis?

Methodological Approach :

  • Murine models : Induce ovalbumin-sensitized allergic rhinitis and measure eosinophil infiltration and mucosal thickening via histopathology .
  • Ex vivo tissue studies : Use human nasal epithelial cell cultures to assess mucociliary clearance rates post-treatment .
  • Placebo-controlled trials : Design double-blind studies with objective endpoints (e.g., nasal airflow resistance via rhinomanometry) .

Data Validation : Cross-validate animal model results with human biopsy data to confirm translational relevance .

Q. Advanced Research: Does this compound exhibit off-target effects on non-GR pathways in chronic use?

Methodological Approach :

  • High-throughput screening : Test this compound against a panel of 400+ kinases and GPCRs to identify unintended interactions .
  • Longitudinal cohort studies : Monitor adverse events (e.g., adrenal suppression) in patients using this compound for >6 months, adjusting for baseline cortisol levels .
  • Omics integration : Combine proteomic (mass spectrometry) and metabolomic (NMR) data to detect dysregulated pathways .

Statistical Tools : Apply Benjamini-Hochberg correction to minimize false discovery rates in multi-omics datasets .

Q. Basic Research: How to optimize in vitro release assays for this compound-containing topical formulations?

Methodological Approach :

  • Franz diffusion cell studies : Compare drug permeation across synthetic membranes (e.g., Strat-M®) vs. excised human skin .
  • HPLC method validation : Develop a USP-compliant assay with detection limits ≤0.1 ng/mL and inter-day precision RSD <2% .
  • Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months and assess particle size distribution via dynamic light scattering .

Reporting Standards : Include sink conditions, receptor medium composition, and agitation rates in methodology .

Q. Advanced Research: Can machine learning predict this compound non-responders based on multi-omics biomarkers?

Methodological Approach :

  • Feature selection : Use LASSO regression to identify predictive biomarkers (e.g., IL-33 serum levels, GR isoform ratios) from transcriptomic and proteomic datasets .
  • Model training : Train random forest classifiers on Phase III trial data with outcomes stratified by ACOVE-3 criteria .
  • External validation : Test models in independent cohorts (e.g., Real-World Evidence databases) and report AUC-ROC values .

Ethical Considerations : Ensure compliance with GDPR/HIPAA when using patient-derived data .

Q. Basic Research: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?

Methodological Approach :

  • Dose-response modeling : Fit data to sigmoidal Emax models using GraphPad Prism or R’s drc package .
  • ANOVA with post-hoc tests : Apply Tukey’s HSD for pairwise comparisons between treatment arms .
  • Power analysis : Use G*Power to determine minimum sample sizes for detecting 20% differences in efficacy .

Common Pitfalls : Avoid overreliance on p-values; report effect sizes (Cohen’s d) and confidence intervals .

Q. Advanced Research: How do genetic polymorphisms (e.g., NR3C1 mutations) affect this compound’s therapeutic index?

Methodological Approach :

  • CRISPR-Cas9 editing : Introduce GR variants (e.g., D641V) into HEK293 cells and measure transactivation potential via luciferase assays .
  • GWAS analysis : Correlate NR3C1 SNPs with clinical response in biobanks (e.g., UK Biobank) using PLINK .
  • Pharmacodynamic modeling : Simulate variant-specific EC₅₀ shifts using MATLAB’s SimBiology .

Data Sharing : Deposit genotyping results in public repositories (e.g., dbGaP) per NIH guidelines .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIIKPVHVRXHRI-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872412
Record name Mometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble., 5.23e-03 g/L
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone.
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

105102-22-5
Record name Mometasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105102-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mometasone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOMETASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218-220 °C, 218 - 220 °C
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.